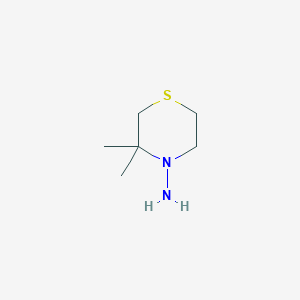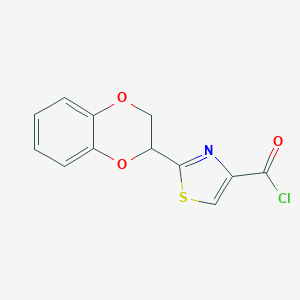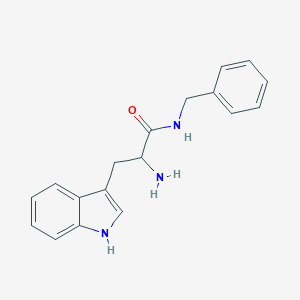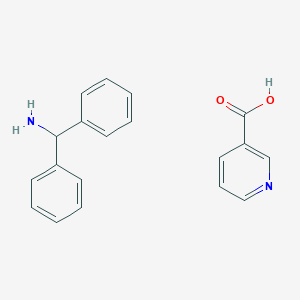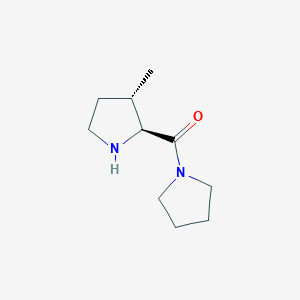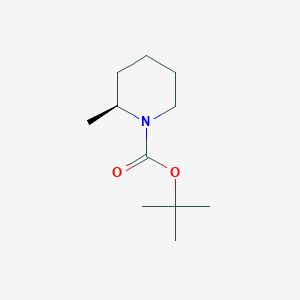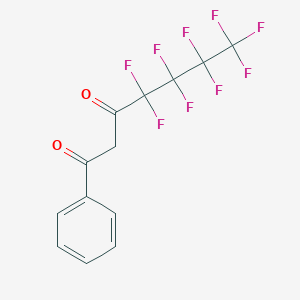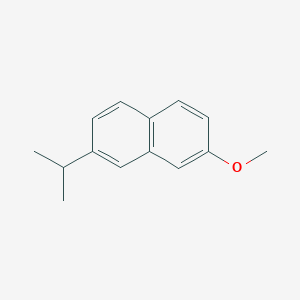![molecular formula C10H11NO4 B067591 ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- CAS No. 161236-57-3](/img/structure/B67591.png)
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- is a synthetic organic compound with a unique structure that includes a hydroxy group, an acetylamino group, and a benzoquinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of an aminoethyl group followed by its attachment to a hydroxybenzoquinone core. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The benzoquinone core can be reduced to hydroquinone derivatives.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and acetylamino groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The benzoquinone core can also participate in redox reactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-5-methoxybenzoquinone
- 2-Acetylamino-5-hydroxybenzoquinone
- 5-Acetylamino-2-hydroxybenzoquinone
Uniqueness
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- is unique due to the presence of both hydroxy and acetylamino groups attached to a benzoquinone core
属性
CAS 编号 |
161236-57-3 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.2 g/mol |
IUPAC 名称 |
N-[2-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-3-2-7-4-9(14)10(15)5-8(7)13/h4-5,13H,2-3H2,1H3,(H,11,12) |
InChI 键 |
GTKQGKVXDULSGB-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
规范 SMILES |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
同义词 |
Acetamide, N-[2-(4-hydroxy-3,6-dioxo-1,4-cyclohexadien-1-yl)ethyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



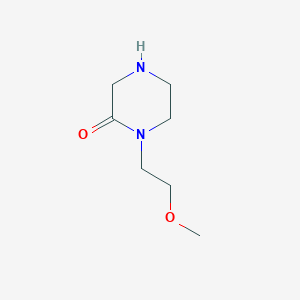
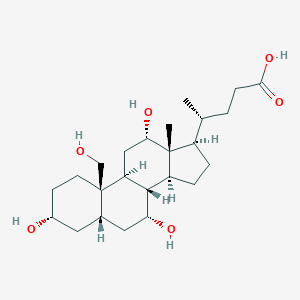
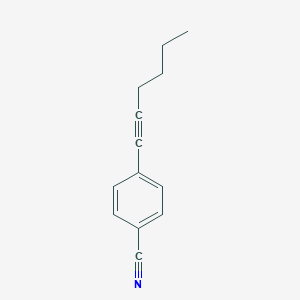
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)
![(2-Amino-2-oxoethyl) 3-[benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)
